molecular formula C20H21ClN4O3S B11200783 5-(N-(4-chlorophenyl)sulfamoyl)-N-(3-isopropylphenyl)-3-methyl-1H-pyrazole-4-carboxamide

5-(N-(4-chlorophenyl)sulfamoyl)-N-(3-isopropylphenyl)-3-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B11200783
M. Wt: 432.9 g/mol
InChI Key: PAQDLVRXJOKWDY-UHFFFAOYSA-N
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Description

“5-(N-(4-chlorophenyl)sulfamoyl)-N-(3-isopropylphenyl)-3-methyl-1H-pyrazole-4-carboxamide” is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-(N-(4-chlorophenyl)sulfamoyl)-N-(3-isopropylphenyl)-3-methyl-1H-pyrazole-4-carboxamide” typically involves multiple steps, including the formation of the pyrazole ring, sulfonamide formation, and carboxamide formation. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and environmental considerations. Optimization of reaction conditions and purification steps is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the pyrazole ring.

    Reduction: Reduction reactions can occur at the sulfonamide or carboxamide groups.

    Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, inflammation, or infections.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The binding of the compound to these targets can modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of “This compound” lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the 4-chlorophenyl group, for example, may enhance its binding affinity to certain targets compared to other halogenated derivatives.

Properties

Molecular Formula

C20H21ClN4O3S

Molecular Weight

432.9 g/mol

IUPAC Name

3-[(4-chlorophenyl)sulfamoyl]-5-methyl-N-(3-propan-2-ylphenyl)-1H-pyrazole-4-carboxamide

InChI

InChI=1S/C20H21ClN4O3S/c1-12(2)14-5-4-6-17(11-14)22-19(26)18-13(3)23-24-20(18)29(27,28)25-16-9-7-15(21)8-10-16/h4-12,25H,1-3H3,(H,22,26)(H,23,24)

InChI Key

PAQDLVRXJOKWDY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)S(=O)(=O)NC2=CC=C(C=C2)Cl)C(=O)NC3=CC=CC(=C3)C(C)C

Origin of Product

United States

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